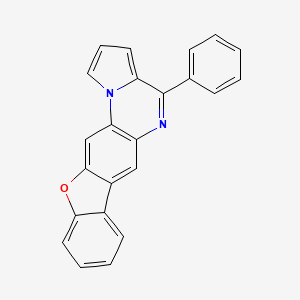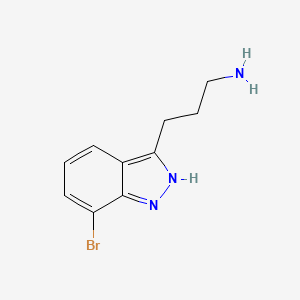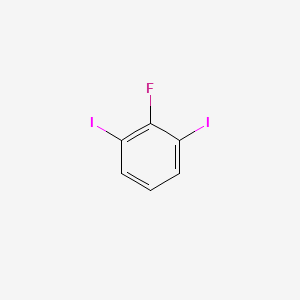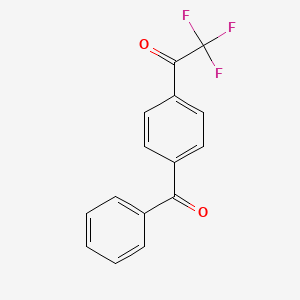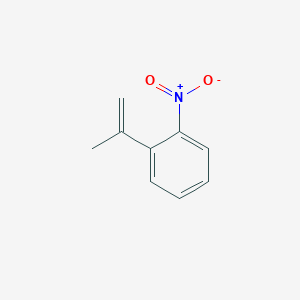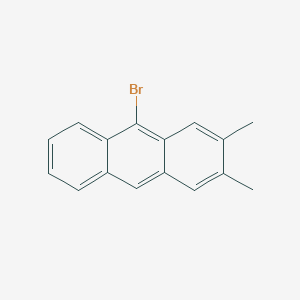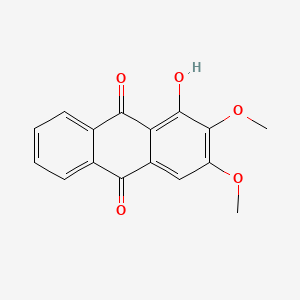
1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₂O₅. It is a derivative of anthraquinone, characterized by the presence of hydroxy and methoxy groups on the anthracene ring. This compound is known for its vibrant color and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione can be synthesized through several methods. One common route involves the methylation of 1-hydroxyanthraquinone using dimethyl sulfate in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is often subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone compounds.
Scientific Research Applications
1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of colorants and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-hydroxy-2,3-dimethoxyanthracene-9,10-dione involves its interaction with cellular components. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to molecular targets. The compound can induce oxidative stress in cells, leading to various biological effects. It may also interact with enzymes and proteins, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives:
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: Similar structure but with methyl groups instead of methoxy groups.
1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione: Contains additional methoxy and methyl groups.
1,2-Dimethoxyanthracene-9,10-dione: Lacks the hydroxy group.
Uniqueness: The presence of both hydroxy and methoxy groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to other anthraquinone derivatives.
Properties
CAS No. |
10384-00-6 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-hydroxy-2,3-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-20-11-7-10-12(15(19)16(11)21-2)14(18)9-6-4-3-5-8(9)13(10)17/h3-7,19H,1-2H3 |
InChI Key |
KHFQPAMXJRRXJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


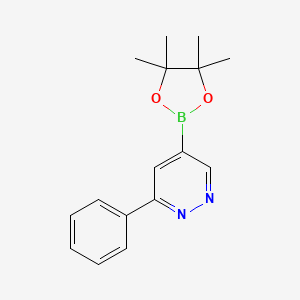
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)
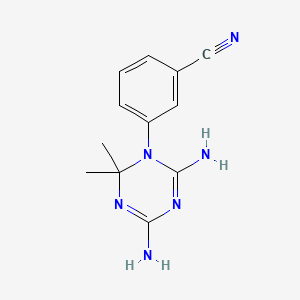
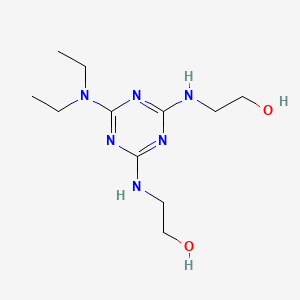
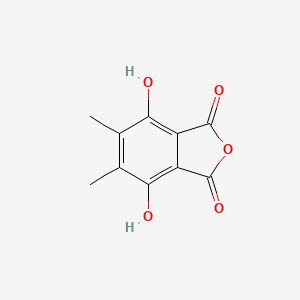

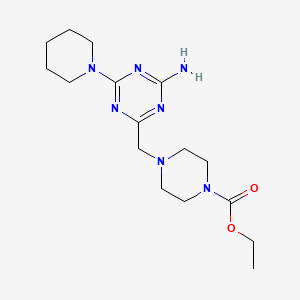
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
